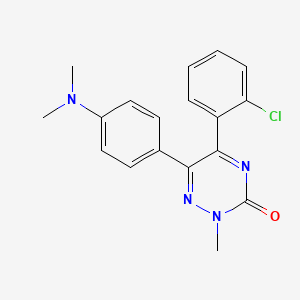
9-Phthalimidononan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(9-hydroxynonyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-(9-Hydroxynonyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The compound can also participate in substitution reactions with nucleophiles such as amines and alcohols . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
2-(9-Hydroxynonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cyclooxygenase (COX) enzymes . This inhibition is significant for the development of anti-inflammatory drugs . Additionally, the compound has applications in materials science, where it is used to create polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-(9-hydroxynonyl)isoindoline-1,3-dione involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . The compound inhibits the activity of these enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound can reduce inflammation and pain . The molecular pathways involved in this process include the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response .
Comparaison Avec Des Composés Similaires
2-(9-Hydroxynonyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 1-acenaphthenol and 7-acetamido-4-hydroxy-naphthalene-2-sulfonic acid . These compounds share a similar core structure but differ in their functional groups and substituents . The uniqueness of 2-(9-hydroxynonyl)isoindoline-1,3-dione lies in its specific hydroxynonyl side chain, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
Clé InChI |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)


![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)


![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)

![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
